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Compound of Interest

Compound Name: AZD3839 free base

Cat. No.: B605758 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the BACE1 inhibition kinetics of the free

base form of AZD3839, a potent and selective inhibitor of the β-site amyloid precursor protein

cleaving enzyme 1 (BACE1). The accumulation of amyloid-beta (Aβ) peptides, initiated by

BACE1 cleavage of the amyloid precursor protein (APP), is a central event in the pathogenesis

of Alzheimer's disease. As such, BACE1 represents a key therapeutic target for reducing Aβ

production. This document summarizes the quantitative inhibition data, details the experimental

methodologies for key assays, and visualizes the relevant biological pathways and

experimental workflows.

Quantitative Inhibition Data
The inhibitory activity of AZD3839 against BACE1 has been characterized through various in

vitro and cellular assays. The following tables summarize the key quantitative data for easy

comparison.
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Parameter Value (nM) Assay Type Target Notes

Ki 26.1
Biochemical

FRET
Human BACE1

Represents the

inhibitor

constant,

indicating high

binding affinity.[1]

IC50 4.8 Cellular
Aβ40 reduction

in SH-SY5Y cells

Demonstrates

potent inhibition

of Aβ production

in a human

neuroblastoma

cell line.[1]

IC50 16.7 Cellular
sAPPβ reduction

in SH-SY5Y cells

Shows effective

inhibition of the

direct product of

BACE1 activity.

[1]

IC50 50.9 Cellular

Aβ40 reduction

in mouse primary

cortical neurons

Indicates efficacy

in a primary

neuronal model.

[1]

IC50 32.2 Cellular

Aβ40 reduction

in mouse N2A

cells

Further confirms

activity in a

mouse

neuroblastoma

cell line.[1]

IC50 24.8 Cellular

Aβ40 reduction

in guinea pig

primary cortical

neurons

Demonstrates

potency in

another relevant

animal model.[1]

Table 1: In Vitro and Cellular Inhibition of BACE1 by AZD3839
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Enzyme Ki (nM) Selectivity vs. BACE1

Human BACE1 26.1 -

Human BACE2 372 14-fold

Human Cathepsin D >25,000 >960-fold

Table 2: Selectivity Profile of AZD3839[2]

While specific on-rate (k-on) and off-rate (k-off) values for AZD3839 are not readily available in

the public domain, some studies have noted that related AstraZeneca compounds, such as

AZD3293 (Lanabecestat), exhibit a markedly slow off-rate from BACE1, which may contribute

to a prolonged pharmacodynamic effect.[3] The determination of these kinetic parameters is

crucial for understanding the duration of target engagement and informing dosing regimens. A

representative methodology for determining these values via Surface Plasmon Resonance

(SPR) is detailed in the experimental protocols section.

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are

representative of standard techniques used in the characterization of BACE1 inhibitors.

BACE1 Inhibition Assay (In Vitro FRET)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified

BACE1 in a cell-free system using Fluorescence Resonance Energy Transfer (FRET).

Principle: A synthetic peptide substrate containing the BACE1 cleavage site is flanked by a

fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of

the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated,

resulting in an increase in fluorescence that is proportional to enzyme activity.

Materials:

Recombinant human BACE1 enzyme

BACE1 FRET peptide substrate
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Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

AZD3839 free base

DMSO (for compound dilution)

96-well black microplate

Fluorescence plate reader

Procedure:

Compound Preparation: Prepare a stock solution of AZD3839 in DMSO. Perform serial

dilutions in assay buffer to achieve a range of final assay concentrations.

Enzyme Preparation: Dilute the recombinant human BACE1 enzyme to the desired working

concentration in cold assay buffer.

Assay Reaction:

Add assay buffer, diluted AZD3839 (or vehicle control), and the diluted BACE1 enzyme to

the wells of the 96-well plate.

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

Initiate the reaction by adding the BACE1 FRET substrate to all wells.

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader

pre-set to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes, with

readings taken every 1-2 minutes (e.g., excitation at 320 nm and emission at 405 nm,

depending on the specific FRET pair).

Data Analysis:

Calculate the rate of reaction (increase in fluorescence per unit of time) from the linear

portion of the kinetic curve.
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Determine the percent inhibition for each AZD3839 concentration by comparing the

reaction rates to the vehicle control.

Calculate the IC50 value by fitting the dose-response curve using a suitable nonlinear

regression model. The Ki can be subsequently calculated using the Cheng-Prusoff

equation if the substrate concentration and Km are known.

Cellular Aβ40 Reduction Assay (SH-SY5Y Cells)
This cell-based assay measures the ability of a compound to inhibit BACE1 activity within a

cellular context, thereby reducing the secretion of Aβ peptides.

Principle: Human neuroblastoma SH-SY5Y cells, often overexpressing wild-type or mutant

APP, are treated with the test compound. The amount of Aβ40 secreted into the cell culture

medium is then quantified using an enzyme-linked immunosorbent assay (ELISA).

Materials:

SH-SY5Y cells (stably transfected with human APP)

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and

antibiotics

AZD3839 free base

DMSO

Aβ40 ELISA kit

96-well cell culture plates

Plate reader for ELISA

Procedure:

Cell Seeding: Seed SH-SY5Y-APP cells into 96-well plates at an appropriate density and

allow them to adhere overnight.
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Compound Treatment:

Prepare serial dilutions of AZD3839 in cell culture medium.

Remove the existing medium from the cells and replace it with the medium containing the

various concentrations of AZD3839 or vehicle control.

Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) at 37°C in a humidified

incubator with 5% CO2.

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from

each well.

Aβ40 Quantification (ELISA):

Perform the Aβ40 ELISA according to the manufacturer's instructions. This typically

involves adding the collected supernatants to a plate pre-coated with an Aβ40 capture

antibody, followed by the addition of a detection antibody and a substrate for signal

generation.

Measure the absorbance using a microplate reader.

Data Analysis:

Generate a standard curve using known concentrations of Aβ40 peptide.

Determine the concentration of Aβ40 in each sample from the standard curve.

Calculate the percent inhibition of Aβ40 secretion for each AZD3839 concentration relative

to the vehicle control.

Determine the IC50 value by fitting the dose-response data to a suitable nonlinear

regression model.

Surface Plasmon Resonance (SPR) for Binding Kinetics
(Representative Protocol)
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While specific SPR data for AZD3839 is not publicly available, this protocol outlines the general

procedure for determining the on-rate (k-on) and off-rate (k-off) of an inhibitor binding to

BACE1.

Principle: SPR is a label-free technique that measures changes in the refractive index at the

surface of a sensor chip as molecules bind and dissociate. This allows for the real-time

monitoring of binding events and the calculation of kinetic rate constants.

Materials:

SPR instrument (e.g., Biacore)

Sensor chip (e.g., CM5)

Recombinant human BACE1

AZD3839 free base

Immobilization reagents (e.g., EDC/NHS)

Running buffer (e.g., HBS-EP+)

Procedure:

Ligand Immobilization:

Covalently immobilize recombinant human BACE1 onto the sensor chip surface using

standard amine coupling chemistry.

Analyte Injection:

Prepare a series of concentrations of AZD3839 in running buffer.

Inject the different concentrations of AZD3839 over the BACE1-immobilized surface and a

reference surface (without BACE1).

Data Collection:
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Monitor the association of AZD3839 to BACE1 during the injection phase.

Monitor the dissociation of AZD3839 from BACE1 during the buffer flow phase after the

injection.

Data Analysis:

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir

binding) to determine the association rate constant (k-on) and the dissociation rate

constant (k-off).

The equilibrium dissociation constant (KD) can be calculated as k-off / k-on.

Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and

workflows related to AZD3839 and its target, BACE1.
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Caption: Amyloidogenic processing of APP and the inhibitory action of AZD3839 on BACE1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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